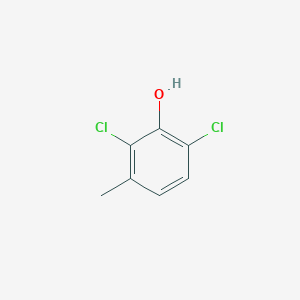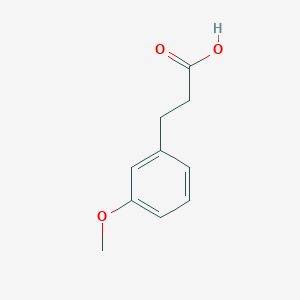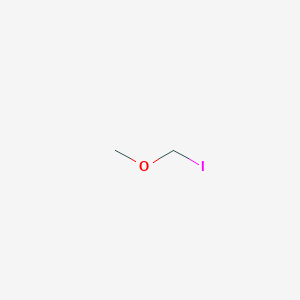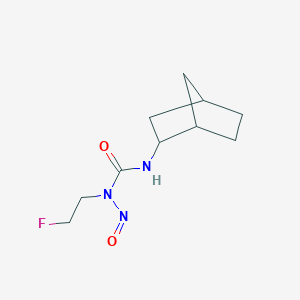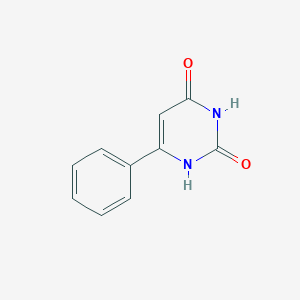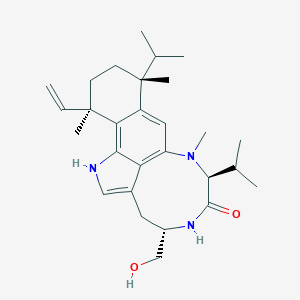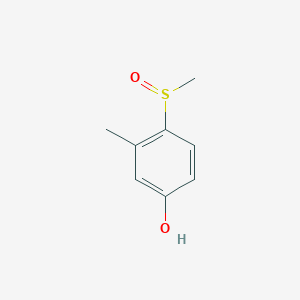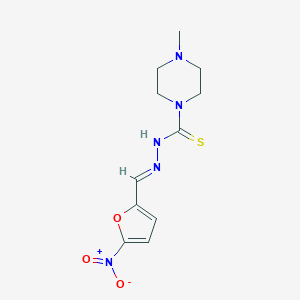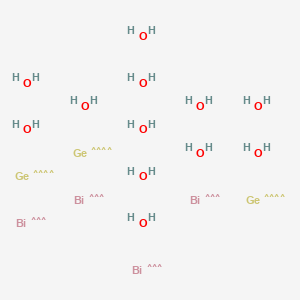
Óxido de germanio de bismuto
Descripción general
Descripción
Synthesis Analysis
BGO can be synthesized using the Czochralski technique, producing large single crystals of body-centered cubic symmetry. This method highlights BGO's pale yellow color and its transparency range from 0.45 μm to 7.5 μm (Ballman, 1967). Additionally, a colloidal synthesis approach for germanium nanorods, facilitated by the presence of bismuth, has been reported, showcasing an alternative synthesis pathway that could potentially be adapted for BGO (Chockla et al., 2011).
Molecular Structure Analysis
The crystal structure of BGO has been meticulously studied, revealing its cubic system with space group I23 and lattice constant a = 10.1455±0.0008 A at 298°K. This structure supports the unique properties of BGO, including its piezoelectricity (Abrahams, Jamieson, & Bernstein, 1967).
Chemical Reactions and Properties
Research on BGO doped with chromium highlights significant changes in optical properties, indicating the material's versatility and potential for various applications. The doping process introduces a strong absorption band, affecting the material's photochromic response (McCullough et al., 2001).
Physical Properties Analysis
BGO's ultrasonic properties have been explored, revealing its low elastic wave velocities and loss, which, combined with its strong piezoelectricity, suggest potential for information storage applications at very high frequencies (Spencer, Lenzo, & Ballman, 1966). Additionally, the dielectric properties of BGO have been examined across a wide temperature range, providing insights into its electrical behavior and potential for electronic device applications (Link, Fontanella, & Andeen, 1980).
Chemical Properties Analysis
The broad infrared luminescence of bismuth-doped germanium oxide glasses has been discovered, showing potential for optical amplification over a wide bandwidth. This property is crucial for applications in optical communications (Peng et al., 2004).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las nanopartículas a base de bismuto, incluido el BGO, se han utilizado ampliamente en aplicaciones biomédicas debido a su seguridad, procesos de fabricación rentables, gran superficie, alta estabilidad y gran versatilidad en términos de forma, tamaño y porosidad . Tienen características estructurales, fisicoquímicas y composicionales únicas que combinan diversas propiedades, como un coeficiente de atenuación de rayos X favorablemente alto y absorción cercana al infrarrojo (NIR), excelente eficiencia de conversión de luz a calor y una vida media de circulación prolongada .
Terapia contra el cáncer
Las nanopartículas de BGO tienen un rendimiento deseable para la terapia combinada contra el cáncer, fototérmica y radioterapia . Se han investigado intensamente para fines terapéuticos, especialmente en el campo de la terapia contra el cáncer .
Administración de medicamentos
Las nanopartículas de BGO se han explotado para aplicaciones de administración de medicamentos. Su farmacocinética se puede mejorar fácilmente mediante la modificación sencilla de sus superficies con polímeros y proteínas biocompatibles, lo que da como resultado una mayor estabilidad coloidal, circulación sanguínea prolongada y menor toxicidad .
Bioimagen
Las nanopartículas de BGO se utilizan en bioimagen debido a su alto coeficiente de atenuación de rayos X y absorción NIR . También se utilizan en el desarrollo de nanopartículas teranósticas .
Usos antibacterianos
Las nanopartículas de BGO se han utilizado para aplicaciones antibacterianas . Sus propiedades únicas los hacen efectivos para combatir infecciones bacterianas .
Medicina regenerativa
En el campo de la medicina regenerativa, particularmente la ingeniería ósea, las nanopartículas de BGO han encontrado un uso significativo
Mecanismo De Acción
Target of Action
Bismuth Germanium Oxide (BGO) is an inorganic chemical compound primarily used as a scintillator . Its primary targets are X-rays or gamma rays, which it interacts with to emit photons .
Mode of Action
When irradiated by X-rays or gamma rays, BGO emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm . It produces about 8500 photons per megaelectronvolt of the high-energy radiation absorbed . This property makes it useful in various fields, including particle physics, aerospace physics, nuclear medicine, and geology exploration .
Biochemical Pathways
Bismuth-based compounds have been shown to have antimicrobial properties and can inhibit the growth ofH. pylori .
Pharmacokinetics
Strategies to improve the bioavailability of bismuth-based compounds are an active area of research .
Result of Action
The primary result of BGO’s action is the emission of photons when irradiated by X-rays or gamma rays . This property is leveraged in various detection technologies, including gamma pulse spectroscopy and positron emission tomography detectors .
Action Environment
The action of BGO is influenced by environmental factors such as temperature and radiation exposure. BGO has good radiation hardness, with parameters remaining stable up to 5.10 4 Gy . It also has a high melting point of 1050 °C, which contributes to its stability .
Safety and Hazards
BGO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use personal protective equipment/face protection when handling BGO .
Direcciones Futuras
BGO glasses are well known as a promising active medium for broadband near-infrared spectral range fiber lasers and as an initial matrix for nonlinear optical glass ceramics . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . BGO glasses are suitable for optical fiber amplifier applications operating at C- and L-band .
Propiedades
InChI |
InChI=1S/4Bi.3Ge.12H2O/h;;;;;;;12*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSMBGZHYTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi4Ge3H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | Bismuth germanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BGO?
A1: BGO has a molecular formula of Bi12GeO20 and a molecular weight of 3963.74 g/mol. []
Q2: What is the crystal structure of BGO?
A2: BGO crystallizes in the cubic system with space group I23. It possesses a complex structure with germanium atoms occupying regular tetrahedra and bismuth atoms exhibiting heptacoordination with surrounding oxygen atoms. []
Q3: What are the key spectroscopic features of BGO?
A3: Raman spectroscopy reveals a rich spectrum for BGO, with 36 lines observed at 15 K, indicating a complex vibrational structure. These lines, classified by symmetry, provide insights into the material's lattice dynamics and phonon behavior. []
Q4: What are the photorefractive properties of BGO and how are they utilized?
A4: BGO exhibits photorefractivity, meaning its refractive index changes upon exposure to light. This property is valuable for applications like holographic storage and optical signal processing. []
Q5: How does chromium doping influence the optical properties of BGO?
A5: Chromium doping introduces significant changes in the optical absorption spectrum of BGO. A strong absorption band emerges, overlapping with BGO's intrinsic absorption edge, alongside a series of smaller bands. These changes are attributed to the presence of Cr4+ ions within the BGO lattice. []
Q6: How does temperature affect the photochromic behavior of BGO?
A6: BGO exhibits photochromism, a reversible color change upon light exposure. At low temperatures, exposure to UV-visible light induces distinct absorption bands. These bands anneal at different temperature ranges, providing insights into the defect structure and charge trapping mechanisms within BGO. [, ]
Q7: What are the key acoustic properties of BGO and their significance?
A7: BGO possesses piezoelectric properties, meaning it generates an electric charge when subjected to mechanical stress. This property makes it suitable for applications like surface acoustic wave (SAW) devices, used in signal processing and sensing. [, , ]
Q8: How do plate modes influence the performance of BGO-based SAW devices?
A8: In BGO-based SAW devices, the interaction of surface acoustic waves with the substrate's plate modes can lead to spurious responses and affect device performance. Understanding and controlling these interactions is crucial for optimizing device design and operation. []
Q9: Why is BGO a suitable material for radiation detection?
A9: BGO's high density and effective atomic number make it an efficient absorber of gamma rays. This property, combined with its scintillation properties (emitting light when ionizing radiation interacts with it), makes BGO valuable for applications like medical imaging (PET scanners) and high-energy physics experiments. [, , ]
Q10: How does the performance of BGO compare to other scintillating materials?
A10: While BGO offers high stopping power for gamma rays, its light yield is lower compared to some other scintillators like LSO:Ce. This trade-off needs to be considered depending on the specific application requirements. []
Q11: How is the quenching factor for oxygen recoil energy measured in BGO scintillators?
A11: Researchers utilize monoenergetic neutron sources to analyze neutron elastic scattering events with oxygen nuclei within the BGO crystal. By carefully studying the energy deposition and light output, they can determine the quenching factor as a function of recoil energy, providing crucial information for dark matter and neutrino experiments. []
Q12: How does the stability of BGO affect its applications?
A12: BGO is known for its good chemical stability, making it suitable for use in various environments. This stability is crucial for long-term performance in applications like radiation detection and optical devices. []
Q13: How is computational chemistry employed in BGO research?
A13: Computational methods like Monte Carlo simulations are used to study the interaction of radiation with BGO detectors. These simulations help optimize detector design, predict performance characteristics, and analyze experimental data. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
